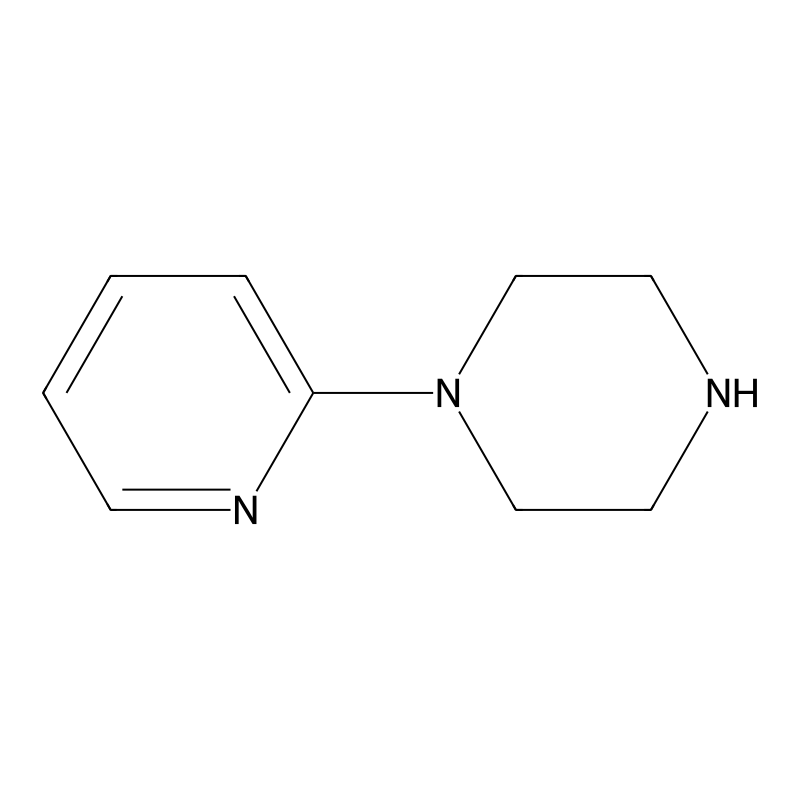

2-Piperazinopyridine

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 1-(2-Pyridyl)piperazine as a Bifunctional Building Block and Derivatization Reagent

- 3. The Cost of Substitution: Why Positional Isomers and Aryl Analogs Cannot Replace 1-(2-Pyridyl)piperazine

- 4. Quantitative Evidence Guide: 1-(2-Pyridyl)piperazine vs. Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(2-Pyridyl)piperazine (CAS 34803-66-2) is a highly versatile heteroaryl piperazine characterized by a reactive secondary amine and an ortho-substituted pyridine ring. Industrially, it is widely procured as the standard derivatizing reagent for airborne isocyanate detection (e.g., OSHA Method 42) due to its rapid reaction kinetics and strong UV/fluorescence chromophore [1]. In medicinal chemistry, it serves as a critical precursor for azapirone-class central nervous system (CNS) drugs, where the 2-pyridyl moiety imparts favorable lipophilicity (logP ~0.88) and hydrogen-bonding characteristics compared to standard arylpiperazines[2]. Furthermore, its specific structural geometry enables it to function as a bidentate ligand in transition metal complexation, differentiating it from other positional isomers [3].

References

- [1] Occupational Safety and Health Administration (OSHA). Method 42: 1,6-Hexamethylene Diisocyanate Method.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine.

- [3] Mardanshahi, A., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors. Research Square.

Substituting 1-(2-pyridyl)piperazine with 1-phenylpiperazine or 1-(4-pyridyl)piperazine fundamentally alters both chemical reactivity and physical properties. In analytical sampling, replacing it with tryptamine or generic amines leads to slower isocyanate trapping, resulting in analyte loss via polymerization or hydrolysis before derivatization is complete [1]. In medicinal chemistry, switching to 1-phenylpiperazine increases lipophilicity and eliminates a crucial hydrogen-bond acceptor, which drastically alters 5-HT1A receptor binding profiles and blood-brain barrier permeability [2]. In coordination chemistry, the 4-pyridyl isomer is sterically incapable of bidentate chelation, preventing the formation of stable metal complexes required for radiopharmaceuticals and catalysis [3].

References

- [1] US Patent 5,354,689. Method of detecting isocyanates.

- [2] Kulaga, D., et al. (2021). Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues. European Journal of Medicinal Chemistry.

- [3] Mardanshahi, A., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors. Research Square.

Accelerated Reaction Kinetics for Airborne Isocyanate Trapping

In the quantification of reactive airborne diisocyanates (such as HDI and TDI), 1-(2-pyridyl)piperazine (1-2PP) is utilized to rapidly form stable urea derivatives. Kinetic evaluations demonstrate that 1-2PP reacts with phenyl isocyanate approximately three times faster than tryptamine and slightly faster than 1-(2-methoxyphenyl)piperazine (MOPP)[1]. This rapid reaction rate minimizes the loss of isocyanates to competing side reactions, such as hydrolysis or polymerization, which is critical for accurate environmental sampling [2].

| Evidence Dimension | Isocyanate derivatization reaction rate |

| Target Compound Data | Reacts ~3x faster than tryptamine |

| Comparator Or Baseline | Tryptamine and 1-(2-methoxyphenyl)piperazine (MOPP) |

| Quantified Difference | 300% faster reaction kinetics compared to tryptamine |

| Conditions | Airborne isocyanate sampling and HPLC derivatization protocols |

Rapid derivatization ensures quantitative capture of reactive isocyanates without analyte degradation, making it the mandated reagent for OSHA Method 42.

Reduced Lipophilicity (logP) for CNS Precursor Suitability

The presence of the pyridine nitrogen in 1-(2-pyridyl)piperazine significantly modulates the physicochemical properties of derived drug candidates compared to standard arylpiperazines. 1-(2-Pyridyl)piperazine exhibits a logP of approximately 0.88, which is substantially lower than that of 1-phenylpiperazine (logP > 1.5) [1]. This reduced lipophilicity, combined with the hydrogen-bond accepting capability of the pyridine ring, improves the aqueous solubility and modulates the CNS multiparameter optimization (MPO) score of downstream azapirone candidates, ensuring optimal blood-brain barrier penetration without excessive hydrophobic trapping[2].

| Evidence Dimension | Partition coefficient (logP) |

| Target Compound Data | logP ~ 0.88 |

| Comparator Or Baseline | 1-Phenylpiperazine (logP > 1.5) |

| Quantified Difference | Reduction in logP by >0.6 units |

| Conditions | Standard physicochemical profiling for CNS drug precursors |

Procuring the 2-pyridyl building block allows medicinal chemists to tightly control lipophilicity, which is critical for the bioavailability and safety of CNS therapeutics.

Exclusive Bidentate Chelation for Stable Metal Complexes

The ortho-relationship between the pyridine nitrogen and the piperazine secondary amine allows 1-(2-pyridyl)piperazine to act as a potent bidentate ligand. Studies on transition metal complexation (such as with Cu(II) or Tc-99m) show that the 2-pyridyl isomer forms highly stable chelate rings [1]. In contrast, the 1-(4-pyridyl)piperazine isomer is sterically restricted to monodentate or bridging coordination modes, which fail to provide the same thermodynamic stability or predictable spatial geometry required for targeted radiopharmaceuticals and homogenous catalysts[1].

| Evidence Dimension | Coordination mode and complex stability |

| Target Compound Data | Forms stable bidentate chelate rings |

| Comparator Or Baseline | 1-(4-Pyridyl)piperazine (restricted to monodentate/bridging) |

| Quantified Difference | Binary shift from monodentate to bidentate coordination |

| Conditions | Transition metal (e.g., Cu, Tc, Re) complexation assays |

For catalyst design and radiopharmaceutical synthesis, bidentate chelation is mandatory to prevent ligand dissociation and ensure precise molecular geometry.

Predictable SAR in 5-HT1A Receptor Targeting

Structure-activity relationship (SAR) studies of long-chain arylpiperazines reveal that derivatives of 1-(2-pyridyl)piperazine maintain stable 5-HT1A receptor binding affinity regardless of carbon linker elongation [1]. Conversely, ligands containing 1-(3-trifluoromethylphenyl)piperazine or 1-(2,3-dichlorophenyl)piperazine show a strong positive dependency on linker length for 5-HT1A affinity [1]. Furthermore, linker elongation in 1-(2-pyridyl)piperazine derivatives decreases D2 receptor affinity, enabling a straightforward synthetic strategy to maximize 5-HT1A selectivity over D2 receptors[1].

| Evidence Dimension | Effect of linker elongation on 5-HT1A affinity |

| Target Compound Data | Affinity remains stable independent of chain length |

| Comparator Or Baseline | 1-(3-Trifluoromethylphenyl)piperazine (affinity is highly chain-length dependent) |

| Quantified Difference | Elimination of linker-length dependency for target receptor binding |

| Conditions | In vitro radioligand binding assays for 5-HT1A and D2 receptors |

This predictable SAR behavior simplifies drug optimization, allowing chemists to tune other properties (like solubility) via the linker without sacrificing 5-HT1A affinity.

Industrial Hygiene and Environmental Air Sampling (OSHA Method 42)

Utilizing 1-(2-pyridyl)piperazine as a derivatizing agent on glass fiber filters or impingers to rapidly capture and quantify airborne hexamethylene diisocyanate (HDI) and toluene diisocyanate (TDI) via HPLC-UV/FL[1].

Synthesis of Azapirone-Class Anxiolytics and Antidepressants

Procuring the compound as a core building block to synthesize 5-HT1A partial agonists and 5-HT7 ligands (e.g., buspirone analogs), leveraging its optimal logP and hydrogen-bonding profile for CNS penetration [2].

Development of Targeted Radiopharmaceuticals

Employing the compound as a bidentate chelator for transition metals like Technetium-99m (Tc-99m) to create stable, receptor-targeted diagnostic imaging agents for glioblastoma and other CNS disorders [3].

Design of Selective KDAC Inhibitors for Oncology

Incorporating the 2-pyridylpiperazine moiety as a surface-recognition cap group in lysine deacetylase (KDAC) inhibitors to improve topological binding and anti-tumor efficacy [4].

References

- [1] Occupational Safety and Health Administration (OSHA). Method 42: 1,6-Hexamethylene Diisocyanate Method.

- [2] Kulaga, D., et al. (2021). Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues. European Journal of Medicinal Chemistry.

- [3] Mardanshahi, A., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors. Research Square.

- [4] Goddard, A., et al. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H314 (10.42%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant